2-(Dimethylamino)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one
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Overview
Description
2-(Dimethylamino)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one is an organic compound with a unique structure that includes a dimethylamino group, a phenyl group, and an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing a dimethylamino group and a phenyl group with an appropriate reagent to form the oxazinone ring. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Dimethylamino)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity to its targets, while the oxazinone ring can participate in various chemical reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: A compound with a similar dimethylamino group but different overall structure.
5-Methyl-6-phenyl-4H-1,3-oxazin-4-one: Lacks the dimethylamino group but has a similar oxazinone ring and phenyl group.
Uniqueness
2-(Dimethylamino)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
90062-10-5 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(dimethylamino)-5-methyl-6-phenyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C13H14N2O2/c1-9-11(10-7-5-4-6-8-10)17-13(15(2)3)14-12(9)16/h4-8H,1-3H3 |
InChI Key |
ULVTVXKOKNXJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=NC1=O)N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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